Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole class of heterocycles. Its molecular formula is , and it has a molecular weight of approximately 282.13 g/mol. The compound features a bromine atom at the 5-position of the pyrrole ring, a methoxybenzyl group at the 1-position, and an ethyl ester at the 2-position, contributing to its unique structure and potential reactivity.
The reactivity of ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate can be attributed to the presence of the bromine atom, which serves as a good leaving group in nucleophilic substitution reactions. Common reactions include:
Research indicates that compounds similar to ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate exhibit various biological activities, including:
The synthesis of ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate typically involves several steps:
Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate has potential applications in various fields:
Interaction studies involving ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate focus on its binding affinity with biological targets. Preliminary data suggest that this compound may interact with specific enzymes or receptors, influencing biochemical pathways relevant to its biological activity.
Several compounds share structural similarities with ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate | Methyl group instead of methoxybenzyl | |
| Ethyl 5-chloro-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate | Chlorine substitution instead of bromine | |
| Ethyl 5-nitro-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate | Nitro group providing different electronic properties |
These compounds illustrate variations in substituents that can significantly affect their chemical behavior and biological activity, making ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate distinct due to its specific bromination and methoxybenzyl functionality.